N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Overview
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an ethoxy and methoxy substituted phenyl ring, a methyltetrazolyl group, and a sulfanylethanamine moiety.
Preparation Methods
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenyl ring: The starting material, 4-ethoxy-3-methoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Introduction of the tetrazole group: The Schiff base is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole group.
Formation of the sulfanylethanamine moiety: The intermediate product is further reacted with a thiol compound to form the sulfanylethanamine moiety.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride can be compared with other similar compounds, such as:
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-methoxyaniline: This compound has a similar phenyl ring structure but lacks the tetrazole and sulfanylethanamine moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the amine and alkyl substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S.ClH/c1-4-21-12-6-5-11(9-13(12)20-3)10-15-7-8-22-14-16-17-18-19(14)2;/h5-6,9,15H,4,7-8,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRICJMUXTMADQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCSC2=NN=NN2C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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